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molecular formula C7H9BO2S B1333548 4-(Methylthio)phenylboronic acid CAS No. 98546-51-1

4-(Methylthio)phenylboronic acid

Cat. No. B1333548
M. Wt: 168.03 g/mol
InChI Key: IVUHTLFKBDDICS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05739166

Procedure details

Under nitrogen, 113 mL (181 mmol) of n-BuLi (1.6M in hexanes) was added to a stirred solution of 30 g (150 mmol) of 4-bromothioanisole (Lancaster) in 1,500 mL of anhydrous tetrahydrofuran (THF) at --78° C. After 30 minutes, 51 mL (450 mol) of trimethylborate was added. The reaction was warmed to ambient temperature and stirred overnight. The resulting solution was treated with 300 mL of 10% NaOH and stirred vigorously for 1 hour. The THF was removed in vacuo, the pH adjusted to 4-5 and the solid collected by filtration. The solid was washed repeatedly with water and hexane. Drying in vacuo gave 21 g (83%) of 4-methylthiophenylboronic acid as a colorless solid: NMR (DMSO-d6) δ 2.47 (s, 3H), 7.20 (d, J=8 Hz, 2H), 7.71 (d, J=8 Hz, 2H), 7.96 s,
Quantity
113 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
51 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Li]CCCC.Br[C:7]1[CH:12]=[CH:11][C:10]([S:13][CH3:14])=[CH:9][CH:8]=1.C[O:16][B:17](OC)[O:18]C.[OH-].[Na+]>O1CCCC1>[CH3:14][S:13][C:10]1[CH:11]=[CH:12][C:7]([B:17]([OH:18])[OH:16])=[CH:8][CH:9]=1 |f:3.4|

Inputs

Step One
Name
Quantity
113 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
30 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)SC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
51 mL
Type
reactant
Smiles
COB(OC)OC
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred vigorously for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The THF was removed in vacuo
FILTRATION
Type
FILTRATION
Details
the solid collected by filtration
WASH
Type
WASH
Details
The solid was washed repeatedly with water and hexane
CUSTOM
Type
CUSTOM
Details
Drying in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CSC1=CC=C(C=C1)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 21 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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